molecular formula C18H23N3O5S B13365676 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate

Cat. No.: B13365676
M. Wt: 393.5 g/mol
InChI Key: HOIWEZOLUKFBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using solvent-free methods or employing catalysts to accelerate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile involved.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.

    Medicine: It may have potential therapeutic applications, particularly if it can interact with specific molecular targets in the body.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets. This interaction can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and sulfonamido benzoates. These compounds share structural similarities but may differ in their specific functional groups or overall structure.

Uniqueness

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is unique due to its combination of a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety. This unique structure may confer specific properties or reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(methanesulfonamido)benzoate

InChI

InChI=1S/C18H23N3O5S/c1-13(16(22)20-18(12-19)10-6-3-7-11-18)26-17(23)14-8-4-5-9-15(14)21-27(2,24)25/h4-5,8-9,13,21H,3,6-7,10-11H2,1-2H3,(H,20,22)

InChI Key

HOIWEZOLUKFBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.